3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one
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Overview
Description
3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one is a synthetic compound with a molecular formula of C21H19NO3 and a molecular weight of 333.38 g/mol . This compound is part of the isochromen-1-one family, which is known for its diverse biological activities, including antioxidant and antiplatelet properties .
Preparation Methods
The synthesis of 3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one typically involves a multi-step process. One common method includes the Sonogashira coupling reaction followed by 6-endo-dig cyclization . The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one involves its interaction with molecular targets such as cyclooxygenase-1 (COX-1) enzyme and arachidonic acid (AA)-induced platelet aggregation pathways . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
3-[2-(piperidinocarbonyl)phenyl]-1H-isochromen-1-one is unique due to its combined antioxidant and antiplatelet activities. Similar compounds include:
Properties
Molecular Formula |
C21H19NO3 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-[2-(piperidine-1-carbonyl)phenyl]isochromen-1-one |
InChI |
InChI=1S/C21H19NO3/c23-20(22-12-6-1-7-13-22)18-11-5-4-10-17(18)19-14-15-8-2-3-9-16(15)21(24)25-19/h2-5,8-11,14H,1,6-7,12-13H2 |
InChI Key |
OLOVBCZNBSDHOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
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